10b-Hydroperoxy Norethindrone Acetate
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Overview
Description
10b-Hydroperoxy Norethindrone Acetate, also known as bis(1,1-dimethylethyl)methylsilane, is an organosilicon compound with the molecular formula C9H22Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two tert-butyl groups and one methyl group attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
10b-Hydroperoxy Norethindrone Acetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with methylsilane in the presence of a catalyst such as aluminum chloride. The reaction proceeds via the formation of an intermediate complex, which then undergoes a substitution reaction to yield the desired product.
Another method involves the hydrosilylation of isobutene with methylsilane in the presence of a platinum catalyst. This reaction is typically carried out under mild conditions and results in high yields of ditert-butyl(methyl)silane.
Industrial Production Methods
In industrial settings, ditert-butyl(methyl)silane is produced using large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process often involves continuous flow systems and advanced purification techniques to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
10b-Hydroperoxy Norethindrone Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with lower oxidation states.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
10b-Hydroperoxy Norethindrone Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a protective group for functional groups in biomolecules.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ditert-butyl(methyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Ditert-butylsilane: Similar structure but lacks the methyl group.
Methylsilane: Contains only one methyl group attached to silicon.
Dimethylsilane: Contains two methyl groups attached to silicon.
Uniqueness
10b-Hydroperoxy Norethindrone Acetate is unique due to the presence of both tert-butyl and methyl groups attached to the silicon atom. This combination provides a balance of steric hindrance and reactivity, making it a versatile reagent in various chemical reactions.
Properties
IUPAC Name |
ditert-butyl(methyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22Si/c1-8(2,3)10(7)9(4,5)6/h10H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMIJJAEIFPHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[SiH](C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56310-20-4 |
Source
|
Record name | Bis(1,1-dimethylethyl)methylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56310-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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